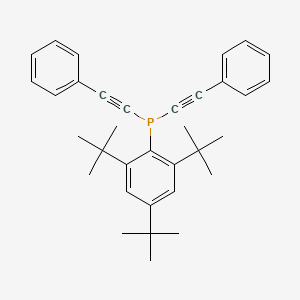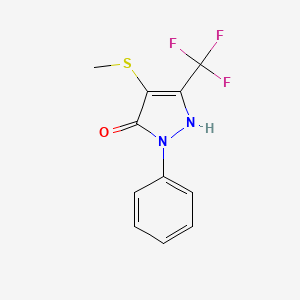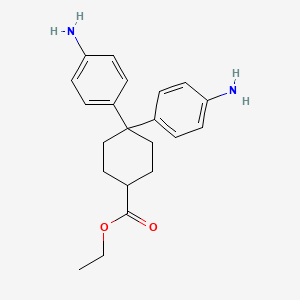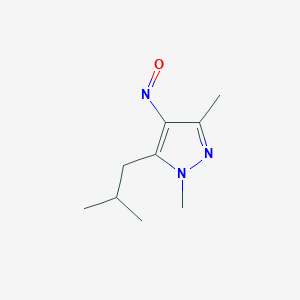
1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso- is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms This particular compound is distinguished by its unique substituents, including two methyl groups, a 2-methylpropyl group, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso- typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One efficient method involves using vitamin B1 as a catalyst, which allows for metal-free and acid/base-free catalysis . The reaction conditions are relatively mild, with yields ranging from 78% to 92%.
Industrial Production Methods
Industrial production methods for this compound may involve scalable solvent-free reactions. For example, the reaction of ethyl acetoacetate with methyl hydrazine can afford 1,3-dimethyl-5-pyrazolone, a related compound, with high yields under solvent-free conditions . Similar methodologies can be adapted for the synthesis of 1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso-.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The methyl and 2-methylpropyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some pyrazole derivatives are used in the development of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: Pyrazole compounds are used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitro-: Similar structure but with a nitro group instead of a nitroso group.
1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-amino-: Similar structure but with an amino group instead of a nitroso group.
1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-hydroxy-: Similar structure but with a hydroxy group instead of a nitroso group.
Uniqueness
The presence of the nitroso group in 1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso- confers unique chemical reactivity and potential biological activity compared to its analogs. The nitroso group can participate in specific redox reactions and form covalent bonds with nucleophiles, making this compound particularly interesting for research in medicinal chemistry and biochemistry.
Properties
CAS No. |
185502-85-6 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1,3-dimethyl-5-(2-methylpropyl)-4-nitrosopyrazole |
InChI |
InChI=1S/C9H15N3O/c1-6(2)5-8-9(11-13)7(3)10-12(8)4/h6H,5H2,1-4H3 |
InChI Key |
DTRAKRSFWLPRCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=O)CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


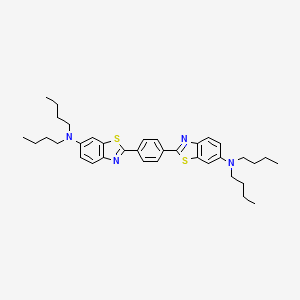
![6,7-Dimethylidenebicyclo[3.1.1]heptane](/img/structure/B12576425.png)
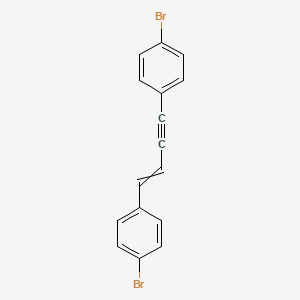
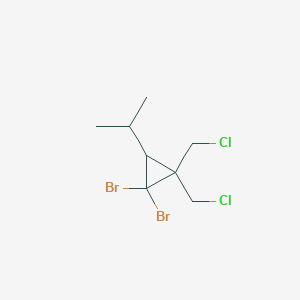
![4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine](/img/structure/B12576439.png)
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile](/img/structure/B12576453.png)
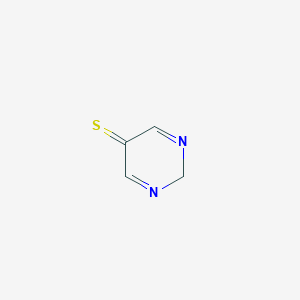

![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
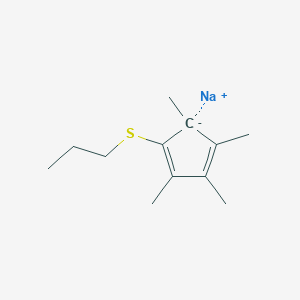
![N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12576486.png)
